N-(5-Anilino-1H-pyrazol-3-yl)-N'-(4-nitrophenyl)thiourea
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Overview
Description
N-(5-Anilino-1H-pyrazol-3-yl)-N’-(4-nitrophenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound features a unique structure with a pyrazole ring, an aniline group, and a nitrophenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Anilino-1H-pyrazol-3-yl)-N’-(4-nitrophenyl)thiourea typically involves the reaction of 5-anilino-1H-pyrazole with 4-nitrophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Anilino-1H-pyrazol-3-yl)-N’-(4-nitrophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thioureas.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a potential inhibitor of enzymes or receptors due to its unique structure.
Medicine: As a lead compound for the development of new drugs, particularly in cancer research.
Industry: As an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(5-Anilino-1H-pyrazol-3-yl)-N’-(4-nitrophenyl)thiourea would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The presence of the nitrophenyl group could enhance its binding affinity through π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
N-(4-Nitrophenyl)thiourea: Lacks the pyrazole and aniline groups.
N-(5-Anilino-1H-pyrazol-3-yl)thiourea: Lacks the nitrophenyl group.
N-(5-Anilino-1H-pyrazol-3-yl)-N’-(phenyl)thiourea: Lacks the nitro group on the phenyl ring.
Uniqueness
N-(5-Anilino-1H-pyrazol-3-yl)-N’-(4-nitrophenyl)thiourea is unique due to the combination of the pyrazole ring, aniline group, and nitrophenyl group. This unique structure may confer specific properties such as enhanced binding affinity, increased stability, and unique reactivity compared to other similar compounds.
Properties
CAS No. |
62802-32-8 |
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Molecular Formula |
C16H14N6O2S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-(5-anilino-1H-pyrazol-3-yl)-3-(4-nitrophenyl)thiourea |
InChI |
InChI=1S/C16H14N6O2S/c23-22(24)13-8-6-12(7-9-13)18-16(25)19-15-10-14(20-21-15)17-11-4-2-1-3-5-11/h1-10H,(H4,17,18,19,20,21,25) |
InChI Key |
URGSXZJVRXKOCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=NN2)NC(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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